5-Hydroxy pioglitazone

Catalog No.
S3435719
CAS No.
625853-74-9
M.F
C19H20N2O4S
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy pioglitazone

CAS Number

625853-74-9

Product Name

5-Hydroxy pioglitazone

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-5-hydroxy-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(20-12-13)9-10-25-16-7-4-14(5-8-16)11-19(24)17(22)21-18(23)26-19/h3-8,12,24H,2,9-11H2,1H3,(H,21,22,23)

InChI Key

HDKWBDGQTUQSTO-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3(C(=O)NC(=O)S3)O

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3(C(=O)NC(=O)S3)O

5-Hydroxy pioglitazone (5-OH pioglitazone) is a metabolite of pioglitazone, a medication belonging to the thiazolidinedione (TZD) class used to treat type 2 diabetes. While pioglitazone itself is the active ingredient in the medication, the body metabolizes it into 5-OH pioglitazone ().

Research into 5-OH pioglitazone is still in its early stages, but scientists are interested in its potential applications due to its unique properties:

  • Similar Biological Activity to Pioglitazone

    Studies suggest that 5-OH pioglitazone may possess similar insulin-sensitizing effects as its parent compound pioglitazone, potentially offering an alternative therapeutic approach for type 2 diabetes management ().

  • Potentially Reduced Side Effects

    Pioglitazone use can be associated with side effects like fluid retention and bone fractures. Some research suggests that 5-OH pioglitazone might have a lower risk of these side effects, making it a potentially safer treatment option ().

  • Potential Benefits Beyond Diabetes

    Emerging research investigates the possible applications of 5-OH pioglitazone in other conditions, such as non-alcoholic fatty liver disease (NAFLD) and neurodegenerative diseases like Alzheimer's disease due to its anti-inflammatory and neuroprotective properties (, ).

5-Hydroxy pioglitazone is a significant metabolite of pioglitazone, which is a member of the thiazolidinedione class of medications primarily used to manage type 2 diabetes mellitus. The chemical structure of 5-hydroxy pioglitazone is characterized by the presence of a hydroxy group at the fifth position of the pioglitazone molecule, specifically denoted as 5-[[4-[2-(5-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione. This modification enhances its biological activity and pharmacokinetic properties compared to its parent compound, pioglitazone .

5-hydroxy pioglitazone, like its parent compound pioglitazone, exerts its effects by binding to and activating PPARγ []. PPARγ is a nuclear receptor protein that regulates the expression of various genes involved in fat and sugar metabolism []. By activating PPARγ, 5-hydroxy pioglitazone may improve insulin sensitivity and lower blood sugar levels.

  • Side effects: Pioglitazone can cause side effects like fluid retention, heart problems, and increased bone fracture risk []. Whether 5-hydroxy pioglitazone contributes to these effects is unclear and requires further investigation.

5-Hydroxy pioglitazone exhibits significant biological activity as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), similar to its parent compound. It binds with an affinity (Ki = 1.2 µM) and activates PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity . The efficacy of 5-hydroxy pioglitazone in activating PPARγ has been demonstrated in various assays, indicating its potential therapeutic benefits in managing insulin resistance and type 2 diabetes .

5-Hydroxy pioglitazone is primarily studied for its role as a metabolite of pioglitazone in pharmacological research. Its applications include:

  • Diabetes Management: As a PPARγ agonist, it contributes to improving insulin sensitivity.
  • Research: Used in studies exploring metabolic pathways and drug metabolism.
  • Potential Therapeutics: Investigated for its efficacy in treating conditions related to insulin resistance beyond diabetes .

Research indicates that 5-hydroxy pioglitazone interacts with various biological systems through its action on PPARγ. It influences lipid metabolism and glucose homeostasis by modulating gene expression associated with these pathways. Interaction studies have shown that this metabolite can also affect other signaling pathways involved in inflammation and cell proliferation, suggesting broader implications for metabolic health .

Several compounds share structural similarities with 5-hydroxy pioglitazone, particularly within the thiazolidinedione class. These include:

  • Pioglitazone: The parent compound that serves as a direct precursor to 5-hydroxy pioglitazone.
  • Rosiglitazone: Another thiazolidinedione that acts on PPARγ but has different pharmacokinetic properties and safety profiles.
  • Troglitazone: An earlier thiazolidinedione with similar mechanisms but was withdrawn from the market due to safety concerns.

Comparison Table

CompoundStructure TypePPARγ AgonismClinical UseSafety Profile
5-Hydroxy PioglitazoneHydroxylated PioglitazoneYesResearch/DiabetesUnder investigation
PioglitazoneThiazolidinedioneYesType 2 DiabetesAssociated with bladder cancer risk
RosiglitazoneThiazolidinedioneYesType 2 DiabetesRisk of cardiovascular issues
TroglitazoneThiazolidinedioneYesFormerly Type 2 DiabetesWithdrawn due to liver toxicity

This table highlights the unique position of 5-hydroxy pioglitazone as a key metabolite with potential therapeutic roles distinct from its parent compound and other thiazolidinediones.

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

372.11437830 g/mol

Monoisotopic Mass

372.11437830 g/mol

Heavy Atom Count

26

Wikipedia

5-hydroxy pioglitazone

Dates

Modify: 2023-08-19

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